molecular formula C19H19N3 B182644 1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine CAS No. 796-57-6

1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine

Cat. No. B182644
CAS RN: 796-57-6
M. Wt: 289.4 g/mol
InChI Key: ZPIGNYBULUNTNI-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine, commonly known as QPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QPD is a fluorescent dye that has been used as a probe for detecting the presence of metal ions, such as copper and zinc, in biological systems.

Mechanism Of Action

The mechanism of action of QPD is based on its ability to bind to metal ions. When QPD binds to a metal ion, it undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence can be used to detect the presence of metal ions in biological systems.
Biochemical and Physiological Effects:
QPD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic in vitro. QPD has also been shown to be stable in biological environments, making it a useful tool for studying metal ion binding in living systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of QPD is its high sensitivity and selectivity for metal ion detection. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of QPD is its limited solubility in water, which can make it difficult to use in certain experimental systems.

Future Directions

There are several future directions for research on QPD. One area of interest is the development of new biosensors that use QPD as a fluorescent probe for the detection of metal ions in biological systems. Another area of interest is the study of QPD in living systems, including its potential applications in imaging and diagnostics. Additionally, further research is needed to fully understand the biochemical and physiological effects of QPD in vivo.

Synthesis Methods

QPD can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(2-bromoethyl)quinoline with 1,2-diaminobenzene in the presence of sodium hydride. This reaction results in the formation of QPD as a yellow powder.

Scientific Research Applications

QPD has been widely used as a fluorescent probe in scientific research. It has been used to detect the presence of metal ions in biological systems, such as copper and zinc. QPD has also been used to study the binding properties of metal ions to proteins and other biomolecules. Additionally, QPD has been used in the development of biosensors for the detection of metal ions.

properties

CAS RN

796-57-6

Product Name

1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine

InChI

InChI=1S/C19H19N3/c1-22(2)19-10-8-14(13-17(19)20)7-9-15-11-12-21-18-6-4-3-5-16(15)18/h3-13H,20H2,1-2H3/b9-7+

InChI Key

ZPIGNYBULUNTNI-VQHVLOKHSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)N

SMILES

CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N

Other CAS RN

796-57-6

Origin of Product

United States

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